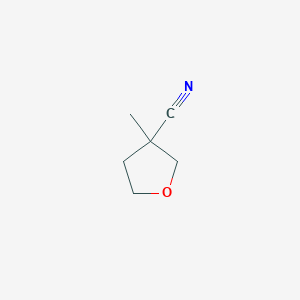
4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene is a chemical compound that belongs to the class of halogenated benzene derivatives. It is commonly used in scientific research as a reagent and intermediate in organic synthesis. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Organometallic Synthesis and Regioselectivity
Research by Mongin, Desponds, and Schlosser (1996) demonstrates the utility of bromo(trifluoromethyl)benzenes in organometallic synthesis. They explored the regioselectivity of metalation reactions adjacent to halogen substituents, showcasing the strategic use of this compound in synthesizing organometallic reagents with specific structural orientations. Their findings highlight the importance of controlling regioselectivity for the synthesis of complex organometallic compounds, where 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene can serve as a versatile starting material (Mongin, Desponds, & Schlosser, 1996).
Structural Analysis via X-ray Crystallography
Jones, Kuś, and Dix (2012) conducted X-ray structure determinations of several bromo- and bromomethyl-substituted benzenes, including analogs of the subject compound. Their work elucidates the importance of Br···Br interactions, hydrogen bonding, and other non-covalent interactions in the solid-state packing of these compounds. This research is pivotal in understanding the structural characteristics and stability of brominated aromatic compounds, offering insights into their potential applications in materials science and molecular engineering (Jones, Kuś, & Dix, 2012).
Bromination Reactions
The synthesis and characterization of brominated aromatic compounds, including the target molecule, are crucial for applications ranging from organic synthesis to materials science. Z. Jing (2007) and Li Ying (2003) both discuss methodologies for brominating aromatic compounds, providing a foundational understanding of how such reactions are optimized and controlled. These studies are integral to the development of synthetic strategies for creating highly functionalized aromatic compounds for use in various chemical syntheses and industrial applications (Z. Jing, 2007); (Li Ying, 2003).
Propiedades
IUPAC Name |
4-bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3/c1-5(10)7-3-2-6(11)4-8(7)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHZPCCAWPOBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B2637357.png)
![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)


![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2637364.png)
![2-[(3As,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl]ethanol](/img/structure/B2637365.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)
![1-Azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2637368.png)
![Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2637370.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)



